1H-Pyrrol-1-amine, 3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

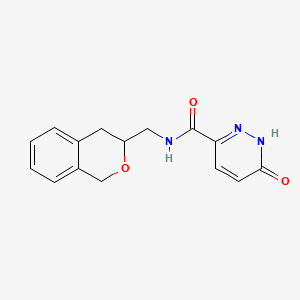

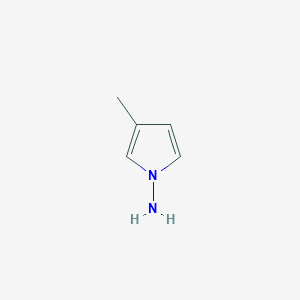

“1H-Pyrrol-1-amine, 3-methyl-” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as 3-Amino-1-methyl-1H-pyrazole.

Synthesis Analysis

Pyrrole and its derivatives are synthesized using various methods. One approach involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has also been developed .Molecular Structure Analysis

The molecular formula of “1H-Pyrrol-1-amine, 3-methyl-” is C4H6N2 . The IUPAC Standard InChI is InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2 .Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, pyrrole reacts with electrophiles, undergoes acylation, and can be reduced . A general and efficient Cu-assisted cycloisomerization of alkynyl imines enables an efficient synthesis of pyrroles and various types of fused heteroaromatic compounds .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and is an extremely weak base for an amine, with a conjugate acid pKa of -3.8 .Scientific Research Applications

Medicinal Applications

Pyrrole, the core structure of 3-Methyl-1H-pyrrol-1-amine, is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Antipsychotic Drugs

Drugs containing a pyrrole ring system are known to have antipsychotic properties . This suggests that 3-Methyl-1H-pyrrol-1-amine could potentially be used in the development of new antipsychotic drugs.

Anticancer Agents

Pyrrole-containing compounds are known to have anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis . Therefore, 3-Methyl-1H-pyrrol-1-amine could be used in the development of new anticancer drugs.

Antibacterial and Antifungal Agents

Compounds containing a pyrrole ring system are known to have antibacterial and antifungal properties . This suggests that 3-Methyl-1H-pyrrol-1-amine could be used in the development of new antibacterial and antifungal drugs.

Antiprotozoal and Antimalarial Drugs

Pyrrole-containing compounds are known to have antiprotozoal and antimalarial properties . This suggests that 3-Methyl-1H-pyrrol-1-amine could be used in the development of new antiprotozoal and antimalarial drugs.

Organic Synthesis

3-Methyl-1H-pyrrol-1-amine is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds.

Pharmaceuticals

3-Methyl-1H-pyrrol-1-amine is used as an intermediate in the production of various pharmaceuticals . It can be used in the synthesis of various drugs.

Agrochemicals and Dyestuff

3-Methyl-1H-pyrrol-1-amine is used in the production of agrochemicals and dyestuff . It can be used in the synthesis of various agrochemicals and dyes.

Safety and Hazards

“1H-Pyrrol-1-amine, 3-methyl-” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B . It is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled . It is recommended to use this substance only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyrrole and its derivatives are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Mechanism of Action

Target of Action

Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of 3-Methyl-1H-pyrrol-1-amine would depend on its chemical structure and pharmacophore.

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Pyrrole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Pyrrole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

properties

IUPAC Name |

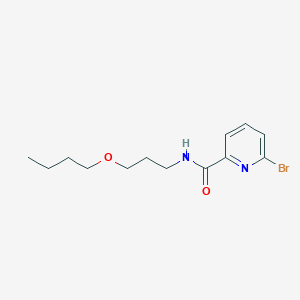

3-methylpyrrol-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-2-3-7(6)4-5/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEXEVPFINMYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrol-1-amine, 3-methyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2883037.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)

![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)

![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)